1-(Benzenesulfonyl)-3-isocyanatopiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O3S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-isocyanatopiperidine |
InChI |
InChI=1S/C12H14N2O3S/c15-10-13-11-5-4-8-14(9-11)18(16,17)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-9H2 |
InChI Key |
WZRWQDIIBFKJMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)N=C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Benzenesulfonyl 3 Isocyanatopiperidine
Precursor Synthesis and Functionalization Strategies
The foundation for the synthesis of the target molecule lies in the preparation of a suitably functionalized piperidine (B6355638) scaffold. This involves the strategic synthesis of the piperidine ring followed by the introduction of the benzenesulfonyl group onto the nitrogen atom.
Synthesis of Substituted Piperidine Scaffolds
The piperidine framework is a ubiquitous feature in many pharmaceuticals and bioactive molecules. The synthesis of 3-substituted piperidines can be approached in several ways. A common and practical starting material is piperidine-3-carboxylic acid, also known as nipecotic acid. Nipecotic acid is a valuable chiral building block and its derivatives are instrumental in the synthesis of various neurologically active compounds.
Alternatively, 3-aminopiperidine serves as another critical precursor. The synthesis of enantiomerically enriched 3-aminopiperidine has been achieved through various methods, including the resolution of racemic mixtures and asymmetric synthesis. One notable approach involves the Hofmann or Curtius rearrangement of N-protected piperidine-3-carboxylic acid (nipecotic acid) derivatives. For instance, N-protected (R)-nipecotic acid can be converted to the corresponding (R)-3-aminopiperidine derivative, providing a stereocontrolled route to the desired precursor.
Introduction of the Benzenesulfonyl Group
The introduction of the benzenesulfonyl group onto the piperidine nitrogen is a crucial step in the synthesis of the target compound. This functionalization is typically achieved through the reaction of a suitable piperidine precursor with benzenesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides and proceeds readily under basic conditions. The choice of the piperidine precursor, either a 3-amino or a 3-carboxy derivative, will dictate the subsequent steps for isocyanate formation.
If starting with 3-aminopiperidine, the benzenesulfonyl group can be introduced by reacting it with benzenesulfonyl chloride in the presence of a base to yield 1-(benzenesulfonyl)-3-aminopiperidine. Care must be taken to control the reaction conditions to favor monosulfonylation of the ring nitrogen over the 3-amino group. Often, the 3-amino group is protected prior to the sulfonylation of the ring nitrogen, followed by deprotection.
Alternatively, if piperidine-3-carboxylic acid is the starting material, the nitrogen can be sulfonated first to give 1-(benzenesulfonyl)piperidine-3-carboxylic acid. This intermediate is then poised for conversion of its carboxylic acid moiety into the isocyanate group.
Development and Optimization of Isocyanate Formation Protocols
The conversion of the 3-substituted piperidine precursor to the corresponding isocyanate is the final and most critical transformation. Several methodologies exist for this conversion, ranging from traditional phosgene-based methods to more modern and safer phosgene-free alternatives.
Phosgene-Based Isocyanate Generation
The classical method for the synthesis of isocyanates involves the use of phosgene (B1210022) (COCl₂) or its safer liquid equivalent, triphosgene. This method typically involves the reaction of a primary amine with phosgene. In the context of synthesizing 1-(benzenesulfonyl)-3-isocyanatopiperidine, the precursor 1-(benzenesulfonyl)-3-aminopiperidine would be reacted with phosgene. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which upon heating, eliminates hydrogen chloride to yield the isocyanate.
Table 1: Representative Conditions for Phosgene-Based Isocyanate Synthesis
| Precursor | Reagent | Solvent | Temperature | Product |
|---|
While effective, the high toxicity of phosgene necessitates stringent safety precautions and has driven the development of alternative, safer methods.
Phosgene-Free and Green Chemistry Approaches for Isocyanate Synthesis
In recent years, significant efforts have been directed towards the development of phosgene-free methods for isocyanate synthesis, aligning with the principles of green chemistry. These methods offer safer reaction profiles and often utilize more environmentally benign reagents.
One of the most prominent phosgene-free methods is the Curtius rearrangement . nih.govwikipedia.orgnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. wikipedia.org The key precursor for this route is 1-(benzenesulfonyl)piperidine-3-carboxylic acid. This carboxylic acid is first converted to an acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide. The resulting acyl azide, upon heating, undergoes a concerted rearrangement to furnish the desired this compound. nih.govwikipedia.org A significant advantage of the Curtius rearrangement is its tolerance of a wide range of functional groups and the retention of stereochemistry at the migrating carbon. nih.gov
Table 2: Representative Conditions for Curtius Rearrangement
| Precursor | Reagent(s) | Solvent | Temperature | Product |
|---|---|---|---|---|
| 1-(Benzenesulfonyl)piperidine-3-carboxylic acid | 1. (COCl)₂ or SOCl₂2. NaN₃ | Toluene or Benzene (B151609) | Reflux | This compound |
Another important phosgene-free route is the Hofmann rearrangement , which involves the conversion of a primary amide to an isocyanate with one fewer carbon atom. The precursor for this reaction would be 1-(benzenesulfonyl)piperidine-3-carboxamide. This amide can be treated with a reagent such as bromine in the presence of a strong base (e.g., sodium hydroxide) or with a hypervalent iodine reagent like (diacetoxyiodo)benzene. The reaction proceeds through an N-haloamide intermediate which rearranges to the isocyanate.
Catalytic Methodologies for Enhanced Isocyanate Formation
Research into catalytic methods for isocyanate synthesis is an active area, aiming to improve efficiency and reduce waste. While direct catalytic conversion of amines to isocyanates is challenging, catalytic approaches are often employed in phosgene-free routes. For instance, the decomposition of carbamates to isocyanates can be catalyzed by various metal complexes. This two-step process involves first forming a carbamate (B1207046) from the corresponding amine (e.g., 1-(benzenesulfonyl)-3-aminopiperidine) and a carbonyl source like dimethyl carbonate or urea (B33335), followed by thermal or catalytic decomposition to the isocyanate.
Furthermore, advancements in flow chemistry have been applied to hazardous reactions like the Curtius rearrangement. Continuous flow reactors allow for the safe in-situ generation and immediate reaction of the potentially explosive acyl azide intermediate, minimizing risks and improving process control.
Stereoselective Synthesis of Chiral this compound
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the stereoselective synthesis of chiral this compound is of significant importance. The primary strategy for obtaining enantiomerically pure this compound involves the synthesis of a chiral 3-aminopiperidine precursor, which is then converted to the target isocyanate. A variety of asymmetric techniques can be employed to produce these chiral amine precursors with high enantiomeric excess (ee).
One of the most effective approaches is through enzymatic kinetic resolution. For instance, ω-transaminases have been successfully utilized for the asymmetric synthesis of N-protected 3-aminopiperidine derivatives. beilstein-journals.org These enzymes can selectively aminate a prochiral ketone precursor, such as 1-Boc-3-piperidone, to yield the corresponding chiral amine with high enantiopurity. beilstein-journals.org The resulting enantiomerically enriched N-protected 3-aminopiperidine can then be benzenesulfonylated and subsequently converted to the isocyanate.
Another powerful method involves asymmetric catalysis. Transition metal complexes with chiral ligands can catalyze reactions to produce chiral 3-aminopiperidine intermediates. nih.gov For example, copper-catalyzed asymmetric cyclization reactions have been developed to synthesize chiral piperidine derivatives with excellent enantioselectivity. nih.gov These methods offer a direct route to chiral piperidine cores that can be further functionalized.
Furthermore, multi-enzyme cascades represent a cutting-edge approach, combining the activity of several enzymes in a one-pot synthesis to produce complex chiral molecules from simple starting materials. rsc.org This strategy has been applied to the synthesis of semi-protected 3-aminopiperidines, which are valuable intermediates for pharmaceuticals. rsc.org Such biocatalytic methods are advantageous due to their high selectivity and environmentally benign reaction conditions. jocpr.com
The choice of the N-protecting group on the piperidine ring is crucial in these synthetic routes. While the Boc group is commonly used, subsequent deprotection and benzenesulfonylation are necessary steps to arrive at the desired precursor for this compound.
Table 1: Comparison of Stereoselective Synthesis Methods for Chiral 3-Aminopiperidine Precursors
| Method | Catalyst/Enzyme | Typical Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Enzymatic Amination | Immobilized ω-Transaminase | 1-Boc-3-piperidone | (R)- or (S)-3-Amino-1-Boc-piperidine | >99% | beilstein-journals.org |
| Multi-Enzyme Cascade | Galactose Oxidase & Imine Reductase | N-Cbz-protected L-lysinol | L-3-N-Cbz-aminopiperidine | High | rsc.org |
| Asymmetric Catalysis | Cu/(S, S)-Ph-BPE | (E)-O-Benzoyl-N-benzyl-N-(5-phenylpent-4-en-1-yl)hydroxylamine | 2,3-cis-disubstituted piperidines | Excellent | nih.gov |
Process Intensification and Scalability Considerations in Synthesis
For the synthesis of the chiral 3-aminopiperidine precursor, particularly when employing biocatalytic methods, process intensification can be achieved through the use of immobilized enzymes. beilstein-journals.org Immobilization facilitates catalyst recovery and reuse, simplifies product purification, and allows for the implementation of continuous flow reactor systems. beilstein-journals.org These continuous flow setups can offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality.
The conversion of the 3-amino-1-(benzenesulfonyl)piperidine to the corresponding isocyanate is a critical step that traditionally involves the use of hazardous reagents like phosgene. nih.govgoogle.com Modern approaches to isocyanate synthesis focus on avoiding phosgene due to its extreme toxicity. beilstein-journals.org Alternative, greener methods include the carbonylation of amines or the thermal decomposition of carbamates. nih.gov
For large-scale production, continuous flow processes are highly desirable for isocyanate synthesis. google.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the reactivity of isocyanates and minimizing the formation of byproducts. google.com The development of robust catalytic systems for non-phosgene routes is an active area of research, aiming to improve efficiency and reduce environmental impact. researchgate.net
Table 2: Key Considerations for Scalable Synthesis
| Process Stage | Key Consideration | Potential for Intensification |
|---|---|---|
| Chiral Precursor Synthesis | Catalyst choice (e.g., enzyme, metal complex), stereoselectivity, and catalyst recycling. | Use of immobilized catalysts, continuous flow reactors, and multi-enzyme cascades. |
| Isocyanate Formation | Avoidance of hazardous reagents (e.g., phosgene), reaction conditions, and byproduct formation. | Continuous flow manufacturing, development of efficient non-phosgene routes, and catalytic processes. |
| Downstream Processing | Product isolation, purification, and solvent recycling. | Implementation of continuous crystallization and extraction techniques. |
Reactivity and Transformational Chemistry of 1 Benzenesulfonyl 3 Isocyanatopiperidine
Nucleophilic Addition Reactions of the Isocyanate Group
General principles of organic chemistry suggest that the isocyanate group of 1-(Benzenesulfonyl)-3-isocyanatopiperidine would undergo nucleophilic addition reactions. However, no studies have been published to confirm these transformations or to provide experimental details such as reaction conditions, yields, and product characterization for this particular compound.
Amine Additions: Formation of Substituted Urea (B33335) Derivatives
The reaction of isocyanates with primary or secondary amines is a standard method for the synthesis of substituted ureas. It is anticipated that this compound would react with various amines to yield the corresponding N-(1-(benzenesulfonyl)piperidin-3-yl)-N'-substituted ureas. Without experimental evidence, no specific examples or data can be presented.
Alcohol Additions: Synthesis of Carbamic Esters
The addition of alcohols to isocyanates affords carbamic esters (urethanes). Theoretically, this compound would react with alcohols in the presence of a suitable catalyst or under thermal conditions to form the corresponding carbamate (B1207046) derivatives. No such reactions have been reported in the literature for this substrate.
Thiol Additions: Generation of Thiourea and Thiocarbamate Derivatives
Thiols are known to react with isocyanates to produce thiocarbamates. The reaction of this compound with various thiols would be expected to yield the corresponding S-alkyl or S-aryl N-(1-(benzenesulfonyl)piperidin-3-yl)thiocarbamates. As with the previous sections, a lack of published data prevents a detailed discussion.
Water Additions: Formation of Primary Amines via Decarboxylation
The reaction of isocyanates with water initially forms an unstable carbamic acid, which typically undergoes spontaneous decarboxylation to yield a primary amine. It is plausible that this compound would hydrolyze to 1-(benzenesulfonyl)piperidin-3-amine. However, no experimental verification of this transformation is available.
Cycloaddition Reactions Involving the Isocyanate Moiety
Isocyanates are known to participate in a variety of cycloaddition reactions, acting as dienophiles or dipolarophiles. These reactions are valuable for the construction of heterocyclic systems.
[2+2] Cycloadditions
The carbon-nitrogen double bond of the isocyanate group can undergo [2+2] cycloaddition with electron-rich alkenes or other unsaturated systems to form four-membered rings. There are no documented instances of this compound participating in such reactions.
[4+2] Cycloadditions and Hetero-Diels-Alder Reactions
The isocyanate moiety (-N=C=O) is a versatile functional group known to participate in a variety of cycloaddition reactions. In the context of this compound, the isocyanate group can act as a dienophile or a heterodienophile in [4+2] cycloaddition reactions, also known as Diels-Alder and hetero-Diels-Alder reactions, respectively.
The isocyanate's C=N double bond can react with a 1,3-diene. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom of the piperidine (B6355638) ring (influenced by the benzenesulfonyl group) enhances the electrophilicity of the isocyanate carbon, making it a suitable dienophile. The general scheme for such a reaction would involve the [4+2] cycloaddition of the isocyanate with a diene to yield a six-membered heterocyclic adduct.
In hetero-Diels-Alder reactions, the isocyanate can react with a variety of dienes, including those containing heteroatoms. For instance, reaction with an electron-rich diene would be expected to proceed readily. The regioselectivity of this reaction would be governed by the electronic and steric properties of both the diene and the dienophile.
| Reactant (Diene) | Dienophile | Expected Product | Reaction Type |
| 1,3-Butadiene | This compound | Substituted Tetrahydropyridinone | [4+2] Cycloaddition |
| Danishefsky's Diene | This compound | Functionalized Dihydropyridinone | Hetero-Diels-Alder |
It is important to note that the isocyanate can also react as a 2π component in other cycloaddition modes, such as [2+2] and [3+2] cycloadditions, with appropriate reaction partners like electron-rich olefins or 1,3-dipoles.
Electrophilic Transformations of the Piperidine Ring and Sulfonyl Group
Piperidine Ring: The piperidine ring in this compound is generally resistant to electrophilic attack due to the electron-withdrawing effect of the N-benzenesulfonyl group. This group significantly reduces the nucleophilicity of the nitrogen atom and deactivates the adjacent C-H bonds towards electrophilic substitution. However, under forcing conditions or with highly reactive electrophiles, reactions at the piperidine ring might be possible, although likely to be complex. Functionalization of the piperidine ring is more commonly achieved through other means, such as deprotonation-alkylation sequences at the α-carbon if a strong base is employed.
Benzenesulfonyl Group: The benzene (B151609) ring of the benzenesulfonyl group is susceptible to electrophilic aromatic substitution. The sulfonyl group is a deactivating and meta-directing group. Therefore, electrophilic attack will occur at the meta-positions of the benzene ring.
| Electrophilic Reagent | Reaction | Expected Product |
| HNO₃/H₂SO₄ | Nitration | 1-(3-Nitrobenzenesulfonyl)-3-isocyanatopiperidine |
| Br₂/FeBr₃ | Bromination | 1-(3-Bromobenzenesulfonyl)-3-isocyanatopiperidine |
| SO₃/H₂SO₄ | Sulfonation | 1-(3-Sulfonylbenzenesulfonyl)-3-isocyanatopiperidine |
These reactions would allow for further functionalization of the molecule, introducing additional substituents onto the aromatic ring.
Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity: In reactions involving the isocyanate group, such as cycloadditions, regioselectivity will be a key consideration. For instance, in a hetero-Diels-Alder reaction with an unsymmetrical diene, two regioisomeric products are possible. The preferred regioisomer will be determined by the electronic matching of the frontier molecular orbitals of the diene and the dienophile. Generally, the most nucleophilic carbon of the diene will attack the most electrophilic carbon of the isocyanate.
In electrophilic aromatic substitution on the benzenesulfonyl group, the regioselectivity is well-defined, with substitution occurring at the meta-position due to the directing effect of the sulfonyl group.
Stereoselectivity: The piperidine ring in this compound contains a stereocenter at the C3 position. Reactions involving this chiral center or the creation of new stereocenters will have stereochemical implications.
In cycloaddition reactions, the approach of the diene to the isocyanate can be influenced by the steric bulk of the piperidine ring and its conformation. This can lead to diastereoselectivity, favoring the formation of one diastereomer over another. The conformation of the N-sulfonylpiperidine ring, which is typically a chair conformation, will play a crucial role in directing the stereochemical outcome. For example, the substituent at the 3-position may preferentially occupy an equatorial position to minimize steric interactions, influencing the facial selectivity of the cycloaddition.
Mechanistic Elucidation of Key Reaction Pathways
[4+2] Cycloadditions: The mechanism of the Diels-Alder and hetero-Diels-Alder reactions of the isocyanate group can be either concerted or stepwise. A concerted mechanism involves a single transition state where both new sigma bonds are formed simultaneously. This is often the case for reactions with non-polar dienes.
However, for reactions with more polar or electronically mismatched reactants, a stepwise mechanism involving a zwitterionic intermediate may be operative. In this scenario, the nucleophilic diene would first attack the electrophilic carbon of the isocyanate to form a zwitterion, which then undergoes ring closure to form the final product. Computational studies on related systems have shown that the polarity of the solvent can also influence the reaction mechanism, with polar solvents favoring stepwise pathways.
Electrophilic Aromatic Substitution: The mechanism for the electrophilic substitution on the benzenesulfonyl ring follows the well-established pathway for electrophilic aromatic substitution. This involves the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). This is typically the rate-determining step. Subsequent deprotonation by a weak base restores the aromaticity of the ring and yields the substituted product.
Derivatization and Analog Development from 1 Benzenesulfonyl 3 Isocyanatopiperidine
Design Principles for Novel 1-(Benzenesulfonyl)-3-isocyanatopiperidine-based Derivatives
The design of new derivatives from the this compound scaffold is guided by several key principles aimed at modulating the molecule's physicochemical and pharmacological properties. The primary focus of derivatization is the highly electrophilic isocyanate group, which readily reacts with a wide range of nucleophiles. researchgate.net
One fundamental design strategy involves the reaction of the isocyanate with primary or secondary amines to form urea (B33335) derivatives. beilstein-journals.orgorganic-chemistry.org This approach introduces a diverse array of substituents, allowing for the fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity. Similarly, reaction with alcohols or phenols yields carbamate (B1207046) derivatives, which can act as bioisosteres of amide bonds, potentially improving pharmacokinetic properties and metabolic stability. nih.govnih.gov
Another key design principle is the modification of the benzenesulfonyl group. Substitution on the phenyl ring can significantly impact the electronic properties of the entire molecule, influencing its binding affinity and selectivity for biological targets. The sulfonamide linkage itself is a common motif in many therapeutic agents, and its bioisosteric replacement is a valid strategy for altering the compound's profile. cambridgemedchemconsulting.comnih.gov
Furthermore, the piperidine (B6355638) ring offers opportunities for stereochemical diversity. The chirality at the 3-position can be exploited to investigate stereospecific interactions with biological targets. The design of derivatives often involves the preparation and evaluation of individual enantiomers to identify the more active or selective stereoisomer.
| Design Principle | Reaction Type | Resulting Functional Group | Potential Impact |
|---|---|---|---|
| Isocyanate Derivatization | Reaction with amines | Urea | Modulation of solubility, H-bonding |
| Isocyanate Derivatization | Reaction with alcohols | Carbamate | Improved metabolic stability |
| Benzenesulfonyl Modification | Aromatic substitution | Substituted Phenyl | Altered electronic properties, binding affinity |
| Stereochemical Exploration | Use of chiral precursors | Enantiomerically pure derivatives | Investigation of stereospecific interactions |
Synthesis of Complex Heterocyclic Systems
The isocyanate functionality of this compound is a powerful tool for the construction of more complex heterocyclic systems. nih.gov Intramolecular cyclization reactions, in particular, offer a direct route to novel ring systems fused to the piperidine core.
One common strategy involves the introduction of a nucleophilic group on a substituent that has been appended to the isocyanate. For example, reaction of the isocyanate with an amino alcohol could be followed by a subsequent cyclization to form a bicyclic system containing a urea or carbamate within the newly formed ring.
Another approach is to utilize the isocyanate in cycloaddition reactions. For instance, a [3+2] cycloaddition with a suitable 1,3-dipole could lead to the formation of a five-membered heterocyclic ring attached to the piperidine at the 3-position. The specific reaction conditions and the nature of the dipole would determine the structure of the resulting heterocycle.
Furthermore, the benzenesulfonyl group can be used to direct or participate in cyclization reactions. For example, ortho-functionalization of the phenyl ring could allow for an intramolecular reaction with a group attached to the piperidine nitrogen, leading to the formation of a tricyclic sulfonamide derivative.
The synthesis of these complex heterocyclic systems often requires multi-step reaction sequences and careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity. The resulting compounds, with their rigidified conformations and diverse pharmacophoric features, are of significant interest in drug discovery.
Exploration of Polyfunctionalized Derivatives
The development of polyfunctionalized derivatives from this compound allows for the introduction of multiple points of interaction with biological targets, potentially leading to enhanced potency and selectivity. The reactivity of the isocyanate group is central to the synthesis of these derivatives.
A straightforward approach to polyfunctionalization is the use of nucleophiles that contain additional functional groups. For example, reacting the isocyanate with an amino acid would result in a derivative bearing a carboxylic acid, which can serve as a handle for further derivatization or as a key interacting group with a biological target. Similarly, the use of a diamine would yield a derivative with a free amino group that can be further functionalized.
Another strategy involves the modification of the benzenesulfonyl moiety. The phenyl ring can be subjected to electrophilic aromatic substitution reactions to introduce additional functional groups such as nitro, halogen, or acyl groups. These groups can then be further manipulated to introduce a wide range of functionalities. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated.
The piperidine ring itself can also be a site for further functionalization, although this is often more challenging due to the presence of the activating benzenesulfonyl group. However, under certain conditions, it may be possible to introduce substituents at other positions on the piperidine ring.
The exploration of polyfunctionalized derivatives is a key strategy for optimizing the biological activity of the this compound scaffold. The ability to introduce multiple functional groups allows for a more detailed probing of the target binding site and the optimization of pharmacokinetic properties.
Structure-Reactivity Relationship (SRR) Studies of Derived Compounds
Structure-Reactivity Relationship (SRR) studies are crucial for understanding how modifications to the chemical structure of this compound derivatives influence their chemical reactivity and, by extension, their biological activity. These studies typically involve the synthesis of a systematic series of analogs and the quantitative assessment of their properties.
The nature of the group attached to the isocyanate-derived moiety also plays a critical role in the SRR. For a series of urea derivatives, for instance, the steric and electronic properties of the substituent on the terminal nitrogen will impact the molecule's ability to adopt a favorable conformation for binding to a target.
Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical parameters of the derivatives with their observed biological activity. nanobioletters.com These models can then be used to predict the activity of yet-unsynthesized compounds, thereby guiding further synthetic efforts.
| Derivative Series | Modification | Observed Trend in (Hypothetical) Activity | Interpretation |
|---|---|---|---|
| Urea derivatives (R-NH-CO-NH-Pip-SO2-Ph) | Varying R group | Increased activity with H-bond donors in R | Suggests importance of H-bonding at this position for target interaction |
| Carbamate derivatives (R-O-CO-NH-Pip-SO2-Ph) | Varying R group | Steric bulk in R decreases activity | Indicates a sterically constrained binding pocket |
| Substituted benzenesulfonyl derivatives | Electron-withdrawing groups on phenyl ring | Increased activity | Suggests a favorable interaction with an electron-deficient region of the target |
Scaffold Hopping and Isosteric Replacements in Derivatization
Scaffold hopping and isosteric replacement are advanced strategies in drug design that aim to identify novel core structures with similar biological activity but potentially improved properties. nih.govslideshare.net These approaches are highly relevant to the derivatization of this compound.
Scaffold hopping involves replacing the central piperidine ring with a different cyclic or acyclic scaffold while maintaining the key pharmacophoric elements. For example, the piperidine ring could be replaced by a pyrrolidine, morpholine, or even a more rigid bicyclic system. nih.gov The goal is to discover new chemotypes that may have advantages in terms of synthetic accessibility, patentability, or ADME properties.
Isosteric replacement, on the other hand, focuses on the substitution of specific functional groups with other groups that have similar steric and electronic properties. cambridgemedchemconsulting.com In the context of this compound, the benzenesulfonyl group is a prime candidate for isosteric replacement. For example, it could be replaced with a benzoyl group or a heterocyclic carboxamide to explore the impact of altering the hydrogen bonding and conformational properties of this part of the molecule.
The isocyanate group itself, or the urea/carbamate moiety it forms, can also be a subject of isosteric replacement. For instance, a urea could be replaced with a thiourea or a guanidine to investigate the effect of modifying the hydrogen bonding pattern and basicity.
These strategies, often guided by computational modeling, can lead to the discovery of truly novel compounds that retain the desired biological activity of the original scaffold while offering significant advantages in other areas.
Applications of 1 Benzenesulfonyl 3 Isocyanatopiperidine in Advanced Chemical Synthesis Excluding Biological/clinical
Utilization as a Versatile Synthetic Building Block for Organic Scaffolds
The bifunctional nature of 1-(benzenesulfonyl)-3-isocyanatopiperidine, featuring a reactive isocyanate group and a sulfonated piperidine (B6355638) ring, positions it as a potentially valuable building block in the synthesis of diverse organic scaffolds. The isocyanate moiety readily undergoes addition reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form ureas, carbamates, and thiocarbamates, respectively. This reactivity allows for the facile introduction of the benzenesulfonylpiperidine core into larger molecular frameworks.
The benzenesulfonyl group, being a strong electron-withdrawing group, can influence the reactivity of the piperidine ring and provide a site for further chemical modification. The piperidine ring itself is a common scaffold in medicinal chemistry and can be functionalized to create complex three-dimensional structures. The combination of these features in a single molecule allows for the construction of novel heterocyclic compounds with potential applications in materials science and catalysis.
Table 1: Potential Reactions of this compound with Various Nucleophiles
| Nucleophile | Reactant | Resulting Functional Group | Product Class |
| Primary Amine | R-NH₂ | -NH-CO-NH-R | Substituted Urea (B33335) |
| Secondary Amine | R₂NH | -NH-CO-NR₂ | Substituted Urea |
| Alcohol | R-OH | -NH-CO-O-R | Carbamate (B1207046) |
| Thiol | R-SH | -NH-CO-S-R | Thiocarbamate |
Role in the Synthesis of Specialized Chemical Linkers
The reactivity of the isocyanate group makes this compound a candidate for the synthesis of specialized chemical linkers. These linkers are crucial components in various chemical technologies, including solid-phase synthesis, affinity chromatography, and the development of molecular probes. By reacting with a bifunctional molecule, where one functionality reacts with the isocyanate and the other provides a point of attachment to a solid support or another molecule, specialized linkers can be constructed.
The benzenesulfonylpiperidine moiety can impart specific physical and chemical properties to the linker, such as rigidity, solubility, and resistance to certain chemical conditions. The ability to modify the piperidine ring further allows for the fine-tuning of these properties to suit specific applications.
Application in Polymer Chemistry and Functional Materials Science
In the realm of polymer chemistry, isocyanates are widely used as monomers and cross-linking agents. Theoretically, this compound could be incorporated into polymer chains through its isocyanate group. This could be achieved by copolymerization with other monomers or by grafting it onto existing polymer backbones.
The incorporation of the benzenesulfonylpiperidine unit could introduce desirable properties to the resulting polymer, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions. Such functionalized polymers could find applications in areas like membrane technology, coatings, and as supports for catalysts or reagents.
Development of Novel Reagents and Auxiliaries
The unique combination of a reactive isocyanate and a chiral piperidine scaffold (if used in an enantiomerically pure form) suggests that this compound could serve as a precursor for novel reagents and chiral auxiliaries in asymmetric synthesis. The isocyanate can be used to attach the benzenesulfonylpiperidine moiety to a substrate or a reagent, potentially influencing the stereochemical outcome of a subsequent reaction.
For example, reaction with a chiral alcohol could yield a chiral carbamate that could act as a chiral directing group. The development of such reagents would depend on the accessibility of enantiomerically pure starting materials for the synthesis of the isocyanatopiperidine.
Integration into Multi-Component Reactions (MCRs)
Isocyanides are well-known participants in multi-component reactions (MCRs), such as the Ugi and Passerini reactions. While the subject compound is an isocyanate, not an isocyanide, it is important to distinguish their reactivity. Isocyanates are generally not direct participants in classical isocyanide-based MCRs.
However, the isocyanate group's ability to react with various nucleophiles could allow for its integration into MCR-like processes in a sequential manner. For instance, an initial reaction of this compound with a bifunctional starting material could generate an intermediate that then participates in a subsequent multi-component reaction. This would allow for the rapid assembly of complex molecules incorporating the benzenesulfonylpiperidine scaffold.
Computational and Theoretical Studies of 1 Benzenesulfonyl 3 Isocyanatopiperidine
Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 1-(benzenesulfonyl)-3-isocyanatopiperidine, the electronic properties are primarily dictated by the interplay between the benzenesulfonyl group, the piperidine (B6355638) ring, and the isocyanate moiety.
The benzenesulfonyl group is strongly electron-withdrawing, which significantly influences the electron density distribution across the entire molecule. This effect is primarily due to the electronegativity of the oxygen atoms and the sulfur atom in a high oxidation state. As a result, the nitrogen atom of the piperidine ring becomes less basic compared to an unsubstituted piperidine. The isocyanate group (-N=C=O) is a highly reactive electrophilic functional group. The carbon atom of the isocyanate is electron-deficient and serves as the primary site for nucleophilic attack.
The reactivity of this compound can be further understood by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity. In this molecule, the HOMO is likely to be localized on the phenyl ring and the piperidine, while the LUMO is expected to be centered on the isocyanate group, particularly on the C=O and C=N bonds, highlighting its electrophilic nature.
Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. It is anticipated that this compound would possess a high electrophilicity index due to the presence of the potent electron-withdrawing benzenesulfonyl group and the inherent electrophilicity of the isocyanate group.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value Range | Contributing Moieties & Rationale |
|---|---|---|
| HOMO Energy | -7.0 to -8.5 eV | Primarily influenced by the benzenesulfonyl and piperidine fragments. Electron-withdrawing nature of the sulfonyl group lowers the HOMO energy compared to simple piperidines. |
| LUMO Energy | -1.0 to -2.5 eV | Largely determined by the isocyanate group. The low-lying π* orbitals of the N=C=O system make it a good electron acceptor. |
| HOMO-LUMO Gap | 5.0 to 6.0 eV | A significant gap, suggesting moderate kinetic stability, but the low LUMO energy indicates high reactivity towards nucleophiles. |
| Dipole Moment | 3.0 to 5.0 D | The highly polar sulfonyl and isocyanate groups will lead to a significant molecular dipole moment, influencing its solubility and intermolecular interactions. |
| Mulliken Charge on N (piperidine) | -0.4 to -0.6 e | The nitrogen atom is expected to have a partial negative charge, but less so than in unsubstituted piperidine due to the electron-withdrawing sulfonyl group. |
| Mulliken Charge on C (isocyanate) | +0.5 to +0.7 e | The carbon atom of the isocyanate group is predicted to be highly electrophilic with a substantial partial positive charge, making it susceptible to nucleophilic attack. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are crucial for its reactivity and interactions with other molecules. The piperidine ring is not planar and can adopt several conformations, with the chair form being the most stable.
For a 3-substituted piperidine ring, the substituent can be in either an axial or an equatorial position. In the case of this compound, the benzenesulfonyl group on the nitrogen atom also influences the ring's conformation. Computational studies on N-acylpiperidines have shown a preference for the axial orientation of a 2-substituent due to pseudoallylic strain. acs.orgnih.gov A similar effect can be anticipated for the 3-isocyanato group, although its conformational preference will also be governed by other steric and electronic factors. The bulky benzenesulfonyl group on the nitrogen will likely have a preferred orientation relative to the piperidine ring.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents. peerj.comnih.gov These simulations can reveal the flexibility of the molecule, the accessible conformations, and the time scales of conformational changes. MD simulations would also be valuable in studying the interactions of this molecule with other species, such as reactants or catalysts, by showing how the molecule adapts its shape to optimize these interactions. The simulations for sulfonamides often highlight the importance of specific residue interactions and the stability of complexes formed. peerj.com
Table 2: Predicted Conformational Preferences for this compound based on Analogous N-Acylpiperidines
| Conformer | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Chair (Isocyanate Equatorial) | 0.0 (Reference) | Generally the most stable conformation for monosubstituted cyclohexanes, this is expected to be the global minimum. |
| Chair (Isocyanate Axial) | 0.5 - 2.0 | Higher in energy due to 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. |
| Twist-Boat | ~5.0 - 7.0 | Significantly less stable than the chair conformations and likely only populated as a transition state between chair forms. acs.orgnih.gov |
Prediction of Reaction Pathways, Transition States, and Energetics
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways, the characterization of transition states, and the calculation of reaction energetics. The most prominent reaction of this compound is the nucleophilic addition to the isocyanate group.
For the reaction with an alcohol, a concerted mechanism is often proposed, where the nucleophilic attack of the alcohol oxygen on the isocyanate carbon and the proton transfer from the alcohol to the isocyanate nitrogen occur in a single step through a four-membered transition state. Alternatively, a stepwise mechanism involving a zwitterionic intermediate may be operative, especially in polar solvents. Computational studies can distinguish between these pathways by locating the relevant transition states and intermediates and comparing their energies. The presence of the benzenesulfonyl group is expected to enhance the electrophilicity of the isocyanate carbon, thereby lowering the activation energy for nucleophilic attack.
Table 3: Predicted Energetics for the Reaction of this compound with Nucleophiles (based on Phenyl Isocyanate)
| Reaction | Nucleophile | Predicted Activation Energy (ΔG‡) (kcal/mol) | Predicted Reaction Enthalpy (ΔHrxn) (kcal/mol) |
|---|---|---|---|
| Urethane Formation | Methanol | 15 - 25 | -20 to -25 ebrary.net |
| Urea (B33335) Formation | Methylamine | 10 - 20 | -25 to -30 |
Rational Design of Derivatives with Tuned Reactivity Profiles
Computational methods are invaluable for the rational design of new molecules with desired properties. By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its reactivity, selectivity, and other properties.
For instance, substituting the benzene (B151609) ring of the benzenesulfonyl group with electron-donating or electron-withdrawing groups would modulate the electrophilicity of the isocyanate group. An electron-withdrawing group (e.g., -NO2) would further increase the reactivity of the isocyanate, while an electron-donating group (e.g., -OCH3) would decrease it. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated electronic parameters of a series of derivatives with their predicted reactivity.
Furthermore, modifications to the piperidine ring, such as the introduction of additional substituents, could be explored to alter the conformational preferences of the molecule, which in turn could influence its reactivity and selectivity in certain reactions. Computational screening of a virtual library of derivatives can help identify promising candidates for synthesis and experimental testing.
Table 4: In Silico Design of Derivatives and Predicted Effects on Reactivity
| Modification | Example Substituent | Predicted Effect on Isocyanate Reactivity | Rationale |
|---|---|---|---|
| Electron-withdrawing group on benzene ring | -NO2 | Increase | Further decreases electron density on the isocyanate carbon, making it more electrophilic. |
| Electron-donating group on benzene ring | -OCH3 | Decrease | Increases electron density on the isocyanate carbon, making it less electrophilic. |
| Bulky substituent on piperidine ring (e.g., at C-5) | -CH3 | May decrease | Steric hindrance could impede the approach of a nucleophile to the isocyanate group, depending on the conformation. |
Catalytic Effects on Transformations Involving this compound
Many reactions of isocyanates are catalyzed. For example, the formation of urethanes is often catalyzed by bases (such as tertiary amines) or organometallic compounds. Computational studies can shed light on the mechanism of catalysis and help in the design of more efficient catalysts.
In the case of base catalysis of the reaction with an alcohol, the catalyst can activate the alcohol by forming a hydrogen-bonded complex, making the alcohol a stronger nucleophile. Alternatively, the catalyst can activate the isocyanate by interacting with it. DFT calculations can be used to model the reaction pathway in the presence of a catalyst, identifying the catalyst-substrate complexes, the transition states, and the intermediates. By comparing the activation energy of the catalyzed reaction with that of the uncatalyzed reaction, the efficacy of the catalyst can be quantified.
For this compound, the piperidine nitrogen is part of a sulfonamide and is therefore not basic and cannot act as an intramolecular catalyst. However, the molecule could be susceptible to external catalysis. Computational studies could explore the interaction of various catalysts with the isocyanate group and the benzenesulfonyl moiety to predict which catalysts would be most effective for transformations involving this compound.
Table 5: Predicted Catalytic Effects on Urethane Formation
| Catalyst Type | Example Catalyst | Predicted Effect on Activation Energy (ΔG‡) | Plausible Catalytic Role |
|---|---|---|---|
| Tertiary Amine | Triethylamine | Significant Decrease | Acts as a general base, activating the alcohol nucleophile through hydrogen bonding. |
| Organotin Compound | Dibutyltin dilaurate | Strong Decrease | Acts as a Lewis acid, coordinating to the isocyanate oxygen and activating the carbon towards nucleophilic attack. |
| Acid Catalyst | Trifluoromethanesulfonic acid | Moderate Decrease | Protonation of the isocyanate nitrogen could activate the carbon for nucleophilic attack. acs.org |
Future Perspectives and Emerging Research Avenues for 1 Benzenesulfonyl 3 Isocyanatopiperidine
Exploration of Unconventional and Novel Reaction Pathways
The reactivity of the isocyanate group in 1-(benzenesulfonyl)-3-isocyanatopiperidine is a gateway to a multitude of chemical transformations. Future research will likely venture beyond traditional nucleophilic additions to explore more complex and unconventional reaction pathways.
Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for generating molecular diversity from simple starting materials. beilstein-journals.orgwikipedia.orgnih.gov The isocyanate functionality of this compound can be strategically harnessed in Ugi-type reactions, where an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine in a one-pot synthesis to produce complex, peptide-like structures. beilstein-journals.orgnih.govsemanticscholar.org This approach offers a rapid and efficient route to libraries of novel compounds with potential biological activity. beilstein-journals.orgresearchgate.net
Photoredox Catalysis: The advent of photoredox catalysis has opened up new avenues for radical-based transformations under mild conditions. nih.gov Future studies could explore the use of photoredox catalysis to engage this compound in novel cycloadditions or radical cascade reactions. nih.gov For instance, the generation of radical intermediates from the piperidine (B6355638) ring or the sulfonyl group could lead to unprecedented intramolecular cyclizations or intermolecular couplings, affording complex heterocyclic systems that are otherwise difficult to access. rsc.orgresearchgate.net
Organocatalysis: The use of small organic molecules as catalysts offers a green and often stereoselective alternative to metal-based catalysis. Research into organocatalytic transformations of this compound could unveil new asymmetric reaction pathways. For example, chiral organocatalysts could be employed to control the stereoselectivity of additions to the isocyanate group, leading to the synthesis of enantiomerically pure derivatives with specific biological functions.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis is revolutionizing the chemical industry by offering enhanced safety, efficiency, and scalability. google.com The integration of this compound into flow chemistry and automated synthesis platforms represents a significant area for future development.
Flow Synthesis of Derivatives: The synthesis of derivatives from this compound can be readily adapted to flow reactor systems. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow chemistry can lead to improved yields, higher purity, and safer handling of reactive intermediates. rsc.org For instance, the reaction of the isocyanate with a range of nucleophiles (alcohols, amines, etc.) can be performed in a continuous fashion, allowing for the rapid generation of a library of derivatives for screening purposes.
Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new molecules. By programming a sequence of reactions, purifications, and analyses, these platforms can operate continuously with minimal human intervention. The use of this compound as a key building block in such a system would enable the high-throughput synthesis of novel compounds for drug discovery and materials science.
| Platform | Advantages | Potential Application for this compound |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, scalability. | Continuous production of urea (B33335) and carbamate (B1207046) derivatives with higher yields and purity. |
| Automated Synthesis | High-throughput screening, rapid library generation, unattended operation. | Automated synthesis of a diverse library of piperidine-based compounds for biological screening. |
Sustainable and Environmentally Benign Synthesis of Derivatives
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will undoubtedly focus on more sustainable and environmentally friendly approaches for the synthesis of its derivatives.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. mdpi.commdpi.com Biocatalytic approaches could be developed for the stereoselective functionalization of the piperidine ring or for the enzymatic resolution of racemic mixtures of its derivatives. chemistryviews.orgnews-medical.net For example, specific enzymes could be engineered to catalyze the addition of nucleophiles to the isocyanate group with high enantioselectivity.
Green Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a key aspect of sustainable chemistry. ajchem-a.com Future synthetic routes to derivatives of this compound will likely explore the use of these benign solvent systems. Additionally, the development of catalytic methods that minimize the use of stoichiometric reagents will contribute to more atom-economical and sustainable processes. nih.gov
Development of Advanced Functional Materials Based on the Compound
The unique structural features of this compound make it an attractive building block for the development of advanced functional materials.
Functional Polymers: The isocyanate group is a versatile functional handle for polymerization reactions. This compound could be used as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored properties. nih.govmdpi.com For example, its incorporation into polyurethanes could enhance their thermal stability, mechanical properties, or biocompatibility. mdpi.com The resulting polymers could find applications in areas such as biomedical devices, coatings, and adhesives. researchgate.net
Self-Assembling Systems: The interplay of the rigid benzenesulfonyl group and the flexible piperidine ring could be exploited to design molecules that self-assemble into well-defined supramolecular structures. These self-assembling systems could exhibit interesting properties such as liquid crystallinity or gelation, making them suitable for applications in areas like organic electronics or drug delivery.
Synergistic Approaches Combining Synthetic and Computational Methodologies
The integration of computational chemistry with experimental synthesis can accelerate the design and discovery of new molecules and materials with desired properties.
Computational Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the reactivity of this compound. nih.gov These methods can be used to predict the most favorable reaction pathways, to understand the mechanism of catalytic reactions, and to rationalize the stereochemical outcome of asymmetric transformations. worldscientific.commdpi.com For example, computational studies could guide the design of new catalysts for the stereoselective synthesis of its derivatives.
In Silico Design of Functional Molecules: Computational screening and molecular modeling can be used to design new derivatives of this compound with specific biological activities or material properties. By predicting the binding affinity of virtual compounds to a biological target or by simulating the properties of hypothetical materials, computational methods can help to prioritize synthetic efforts and to reduce the time and cost of research and development.
| Methodology | Application | Potential Impact on Research |
| DFT Calculations | Elucidating reaction mechanisms, predicting reaction outcomes. | Rational design of more efficient and selective synthetic routes. |
| Molecular Docking | Predicting binding modes and affinities of ligands to biological targets. | Accelerated discovery of new drug candidates. |
| Molecular Dynamics | Simulating the behavior of molecules and materials at the atomic level. | Design of new functional materials with tailored properties. |
By embracing these future perspectives and emerging research avenues, the scientific community can continue to unlock the vast potential of this compound, paving the way for new discoveries and innovations across a range of scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
